molecular formula C24H23NO3 B5075862 4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide

4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide

Cat. No.: B5075862
M. Wt: 373.4 g/mol
InChI Key: NEGDODFROUJLRH-UHFFFAOYSA-N
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Description

4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide is an organic compound with a complex structure, featuring a biphenyl group and an ethoxyphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl-4-yl Intermediate: This step involves the coupling of two phenyl groups to form the biphenyl structure.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using ethoxybenzene as a starting material.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide structure through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The biphenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(biphenyl-4-yl)-N-(2-methoxyphenyl)-4-oxobutanamide
  • 4-(biphenyl-4-yl)-N-(2-chlorophenyl)-4-oxobutanamide
  • 4-(biphenyl-4-yl)-N-(2-fluorophenyl)-4-oxobutanamide

Uniqueness

4-(biphenyl-4-yl)-N-(2-ethoxyphenyl)-4-oxobutanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-2-28-23-11-7-6-10-21(23)25-24(27)17-16-22(26)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGDODFROUJLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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